![molecular formula C21H21N3O3S B2700348 2-(benzylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1798043-06-7](/img/structure/B2700348.png)
2-(benzylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
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Description
The compound “2-(benzylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide” is a novel derivative containing 2,3-dihydrobenzo[b][1,4]dioxin . It’s part of a series of compounds synthesized for their potential inhibitory effects on B-Raf kinase .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material . The process involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route was found to be efficient, with fewer side reactions, simplified synthetic and isolation processes, and a high yield .Scientific Research Applications
Antioxidant Activity
The compound's derivatives have been utilized in the study of novel Co(II) and Cu(II) coordination complexes, which demonstrated significant antioxidant activity. These complexes were synthesized and characterized, revealing their potential in antioxidant applications due to their structural properties (Chkirate et al., 2019).
Potential Anticancer Activity
Certain derivatives have shown anticancer potential. For instance, 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives demonstrated appreciable cancer cell growth inhibition in vitro against various cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).
Synthesis of Novel Compounds
The compound's derivatives have been used in synthesizing new chemical structures with potential therapeutic applications. These include various heterocyclic rings, showcasing the compound's versatility in contributing to the development of new chemical entities with potential biological activities (Yurttaş et al., 2015).
Structural Studies and Computational Analysis
The derivatives have been the subject of structural and computational studies, such as X-ray diffraction and molecular docking. These studies provide insights into their molecular interactions and potential biological activities, enhancing our understanding of their properties and potential uses (Sebhaoui et al., 2020).
Enzyme Inhibition Studies
Some derivatives have been investigated for their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase. These studies indicate potential therapeutic applications in areas such as diabetes and neurodegenerative diseases (Abbasi et al., 2019).
Antibacterial Potential
Derivatives of this compound have shown promising antibacterial activity, particularly against pathogens like Staphylococcus aureus and Bacillus subtilis. This suggests its potential use in developing new antibacterial agents (Palkar et al., 2017).
properties
IUPAC Name |
2-benzylsulfanyl-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21(15-28-14-16-6-2-1-3-7-16)23-17-10-22-24(11-17)12-18-13-26-19-8-4-5-9-20(19)27-18/h1-11,18H,12-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHQKJHPWDKYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide |
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